An In-depth Technical Guide to the Core Basic Properties of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione
An In-depth Technical Guide to the Core Basic Properties of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 6-chloro-5-nitrouracil, is a heterocyclic organic compound with significant potential as a versatile intermediate in the synthesis of various pharmaceutical and bioactive molecules. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological activities based on related structures. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogs to provide a predictive understanding of its characteristics.
Chemical and Physical Properties
6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione is a yellow solid at room temperature.[1] Its core structure consists of a pyrimidine ring system, which is a foundational component of nucleobases, substituted with a chloro group at the 6-position and a nitro group at the 5-position. This substitution pattern significantly influences the electronic properties and reactivity of the molecule.
Quantitative Data Summary
The following table summarizes the key quantitative properties of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione and its parent compound, uracil, for comparison.
| Property | 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione | Uracil |
| Molecular Formula | C₄H₂ClN₃O₄ | C₄H₄N₂O₂ |
| Molecular Weight | 191.53 g/mol [2] | 112.09 g/mol |
| Melting Point | 200-222 °C[1][3] | 335 °C (decomposes) |
| Appearance | Yellow solid[1] | White crystalline powder |
| Solubility | Soluble in chloroform, ethanol, and benzene[1] | Sparingly soluble in cold water, soluble in hot water, insoluble in ethanol and ether |
| pKa (predicted) | < 5.66 | ~9.5 |
Note: The pKa for 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione is predicted based on theoretical studies of 5-nitrouracil, which indicate a significant decrease in pKa due to the electron-withdrawing nitro group.
Synthesis and Experimental Protocols
General Synthesis Workflow
The synthesis of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione can be conceptually broken down into two main stages: nitration of a uracil derivative followed by chlorination.
Caption: General synthesis workflow for 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione.
Detailed Experimental Protocol (Analogous Synthesis)
The following protocol is adapted from the synthesis of the related compound, 6-chlorouracil, and can serve as a starting point for the synthesis of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione from 5-nitrouracil.
Materials:
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5-Nitrouracil
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylaniline
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Crushed ice
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Diethyl ether
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Anhydrous sodium sulfate
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10% Sodium hydroxide solution
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Concentrated hydrochloric acid
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Ethanol
Procedure:
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Chlorination: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, a mixture of phosphorus oxychloride and N,N-dimethylaniline is prepared. 5-Nitrouracil is added portion-wise to this mixture with constant stirring over a period of 10-15 minutes.
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Reflux: The reaction mixture is then heated under reflux for approximately one hour. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Quenching: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
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Extraction: The aqueous mixture is extracted with diethyl ether. The organic layers are combined.
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Drying and Evaporation: The ethereal extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate, 2,4,6-trichloro-5-nitropyrimidine.
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Hydrolysis: The crude intermediate is then treated with a 10% sodium hydroxide solution and heated under reflux for 30 minutes.
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Acidification and Precipitation: After cooling, the solution is acidified with concentrated hydrochloric acid to a pH of 1-2. The resulting precipitate is collected by filtration.
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Purification: The solid product is washed with cold water and can be further purified by recrystallization from ethanol to yield 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione.
Spectroscopic Characterization (Predicted)
Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts/Bands |
| ¹H NMR (DMSO-d₆) | A broad singlet for the N-H protons is expected in the range of δ 11.0-12.5 ppm. Due to the absence of a proton at the 5-position, the characteristic singlet for the C5-H of uracil will be absent. |
| ¹³C NMR (DMSO-d₆) | The C=O carbons (C2 and C4) are expected to appear in the range of δ 150-165 ppm. The C6 carbon, attached to the chlorine, will likely be in the range of δ 140-150 ppm. The C5 carbon, attached to the nitro group, is predicted to be significantly downfield, potentially in the range of δ 120-130 ppm. |
| FT-IR (KBr) | Strong C=O stretching vibrations are expected around 1650-1750 cm⁻¹. N-H stretching bands should appear in the region of 3100-3400 cm⁻¹. The C-Cl stretch will likely be observed in the fingerprint region, around 700-800 cm⁻¹. The N-O stretching of the nitro group will give rise to strong bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 191, with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak). |
Biological Activity and Potential Applications
While there is a lack of specific studies on the biological activity of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione, the pyrimidine-2,4-dione scaffold is a well-established pharmacophore present in numerous bioactive compounds, including anticancer and antiviral agents.
Derivatives of pyrimidine-2,4-dione have been reported to exhibit a wide range of pharmacological activities. For instance, various substituted pyrimidine-2,4-diones have shown antimicrobial and cytotoxic activities.[4] The presence of a nitro group, a known pharmacophore in various antimicrobial and cytotoxic agents, suggests that 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione could possess similar properties. Furthermore, related compounds have been investigated for their potential as hypoxia-selective cytotoxins.
The primary and current application of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione is as a versatile intermediate in organic synthesis.[1] Its reactive sites, particularly the chloro group, allow for facile nucleophilic substitution, enabling the synthesis of a diverse library of pyrimidine derivatives for drug discovery and development.
Potential Drug Discovery Pathway
The utility of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione as a synthetic intermediate can be visualized in a drug discovery context.
